(5-Isopropyl-3-methylisoxazol-4-yl)methanol

Description

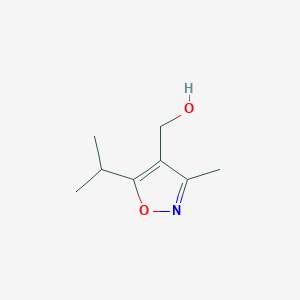

(5-Isopropyl-3-methylisoxazol-4-yl)methanol is a heterocyclic compound featuring an isoxazole core substituted with a hydroxymethyl group at position 4, a methyl group at position 3, and an isopropyl group at position 4. The isoxazole ring, a five-membered aromatic structure containing oxygen and nitrogen, imparts unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the bioactivity often associated with isoxazole derivatives, such as antimicrobial, anti-inflammatory, or enzyme-inhibitory effects .

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanol |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8-7(4-10)6(3)9-11-8/h5,10H,4H2,1-3H3 |

InChI Key |

QFXZUUWTJWIVFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1CO)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-3-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3. This reaction proceeds under moderate conditions to yield substituted isoxazoles . Another method involves the reaction of alkynes with nitrile oxides, which provides access to 3,4-disubstituted isoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). These reactions are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-3-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(5-Isopropyl-3-methylisoxazol-4-yl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (5-Isopropyl-3-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Substituents (Isoxazole Positions) | Molecular Formula | Key Structural Features |

|---|---|---|---|

| (5-Isopropyl-3-methylisoxazol-4-yl)methanol | 3-methyl, 5-isopropyl, 4-hydroxymethyl | C₈H₁₃NO₂ | Branched alkyl groups enhance lipophilicity |

| (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol | 3-hydroxymethyl, 5-(4-isobutylphenyl) | C₁₄H₁₇NO₂ | Aromatic substituent increases steric bulk |

| (3-(6-Cyclopropyl-3-pyridyl)-5-methyl-isoxazol-4-yl)methanol | 3-(6-cyclopropylpyridyl), 5-methyl, 4-hydroxymethyl | C₁₂H₁₃N₂O₂ | Pyridyl group introduces hydrogen-bonding capability |

Key Observations:

- Lipophilicity : The target compound’s isopropyl and methyl groups likely increase lipophilicity compared to the pyridyl-containing analog (), which may exhibit improved solubility in polar solvents due to the nitrogen-rich aromatic ring .

- Electronic Effects : The pyridyl group () may act as an electron-withdrawing group, altering the isoxazole ring’s electronic density and reactivity relative to the electron-donating isopropyl group in the target compound .

Biological Activity

(5-Isopropyl-3-methylisoxazol-4-yl)methanol is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including various studies on its pharmacological effects, mechanisms of action, and biological assays.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The isopropyl and methyl groups contribute to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that methanol extracts containing isoxazole derivatives showed high antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL for certain fractions .

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using various assays such as DPPH radical scavenging. For instance, methanol extracts from plants containing phenolic compounds exhibited IC50 values as low as 0.277 mg/mL, indicating strong radical scavenging activity . This suggests that this compound may also possess similar antioxidant properties.

Anticancer Activity

Studies have shown that isoxazole derivatives can inhibit the proliferation of cancer cell lines. For example, some extracts demonstrated significant antiproliferative effects against HeLa and A549 cells, with IC50 values indicating effective inhibition . The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have been found to inhibit enzymes such as acetylcholinesterase, which could relate to neuroprotective effects.

- Scavenging Free Radicals : The presence of hydroxyl groups in the structure allows for the donation of electrons to free radicals, thus neutralizing them.

- Interaction with Biological Targets : In silico studies suggest that derivatives can interact with specific proteins involved in disease pathways, enhancing their therapeutic potential.

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of methanol extracts containing isoxazole derivatives, revealing significant activity against both gram-positive and gram-negative bacteria. The findings support the potential use of such compounds in developing new antimicrobial agents .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of various extracts derived from plants rich in phenolic compounds. Results indicated that methanol extracts exhibited superior DPPH scavenging activity compared to other solvents, highlighting the importance of extraction methods in preserving bioactive components .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | IC50 Value (µg/mL) | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antimicrobial | 62.5 - 78.12 | E. coli, S. aureus |

| Isoxazole Derivative A | Antioxidant | 0.277 | DPPH Radical Scavenging |

| Isoxazole Derivative B | Anticancer | 226 | HeLa Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.